JPH203 - 1037592-40-7

JPH203

Catalog Number: EVT-270856
CAS Number: 1037592-40-7
Molecular Formula: C23H19Cl2N3O4
Molecular Weight: 472.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JPH203, also known as KYT-0353 or Nanvuranlat (Unii-cedo9qxyzk), is a synthetic tyrosine analog developed as an anti-cancer drug. [] It functions as a selective, competitive inhibitor of L-type amino acid transporter 1 (LAT1). [, , , , , , ] LAT1, a sodium-independent neutral amino acid transporter, plays a critical role in the uptake of essential amino acids, particularly large neutral amino acids, into cells. [, ] As cancer cells exhibit increased demand for amino acids to support rapid growth and proliferation, LAT1 is often overexpressed in various cancer types. [, , , , , ] JPH203 exploits this characteristic by selectively targeting LAT1 in cancer cells, effectively depriving them of essential nutrients and inhibiting their growth. [, , , , , , , ] In preclinical studies, JPH203 has shown promising anticancer effects both in vitro and in vivo. [, , , , , , , , ]

Future Directions
  • Clinical Development: While JPH203 has completed Phase I clinical trials in patients with advanced solid tumors, further clinical investigation is necessary to fully assess its safety, efficacy, and optimal dosing regimens in various cancer types. [, ]
  • Combination Therapies: Exploring the synergistic potential of JPH203 with other anticancer agents, such as cell cycle inhibitors, chemotherapy drugs, or immune checkpoint inhibitors, could lead to more effective treatment strategies. [, ]
  • LAT1-Targeted Drug Delivery: Investigating the use of JPH203 as a carrier for targeted drug delivery to LAT1-overexpressing cells, especially in the context of brain diseases, could expand its therapeutic applications. []
  • Understanding Resistance Mechanisms: Identifying mechanisms of resistance to JPH203 and developing strategies to overcome such resistance will be crucial for maximizing its therapeutic benefits. []
  • Exploring Non-Cancer Applications: Further research is needed to confirm the therapeutic potential of JPH203 in non-cancer conditions like allergic diseases, osteoarthritis, chemotherapy-induced neuropathic pain, and methylmercury toxicity. [, , , , , , ]

N-acetyl-JPH203 (NAc-JPH203)

  • Compound Description: N-acetyl-JPH203 is the primary metabolite of JPH203, generated via phase II metabolism. It exhibits reduced activity compared to JPH203. In rats, NAc-JPH203 is primarily eliminated through biliary excretion with the involvement of the transporter Mrp2. [, ]
  • Relevance: NAc-JPH203 is a key metabolite of JPH203 and understanding its formation and elimination is crucial for understanding the pharmacokinetics of JPH203. Additionally, N-acetylation by NAT2 can significantly impact the efficacy and safety of JPH203 treatment. [, , ]

2-Amino-2-norbornanecarboxylic acid (BCH)

  • Compound Description: BCH is a non-selective inhibitor of L-type amino acid transporters (LATs), including LAT1 and LAT2. It competes with JPH203 for binding to LAT1 but exhibits lower potency and selectivity compared to JPH203. [, , , , , ]
  • Relevance: BCH serves as a valuable tool to investigate the effects of general LAT inhibition and compare them with the specific inhibition of LAT1 by JPH203. This comparison helps to elucidate the specific role of LAT1 in various biological processes. [, , , , , ]

JG336

  • Compound Description: JG336 is a derivative of JPH203 with an additional methoxy group. This modification enhances its inhibitory potency against LAT1 compared to JPH203. []
  • Relevance: JG336 highlights the potential for structural modifications of JPH203 to improve its potency as an LAT1 inhibitor. The enhanced inhibitory effect of JG336 compared to JPH203 emphasizes the importance of specific structural features for potent LAT1 inhibition. []

JX009

  • Compound Description: JX009 is a potent inhibitor of System L amino acid transporters, including LAT1 and LAT2. It demonstrates greater efficacy in inhibiting leucine uptake in trophoblasts compared to both JPH203 and JG336. []
  • Relevance: JX009, while not as selective as JPH203, highlights the importance of System L transporters, particularly LAT1 and LAT2, in amino acid transport across the placenta. Its higher potency in inhibiting leucine uptake compared to JPH203 and JG336 makes it a valuable tool for studying placental amino acid transport. []

5. OKY034* Compound Description: OKY034 is another selective LAT1 inhibitor with reported anticancer activity. []* Relevance: Similar to JPH203, OKY034 targets LAT1 and exhibits anticancer properties, suggesting a common mechanism of action through LAT1 inhibition. This highlights the potential of targeting LAT1 for cancer therapy. []

[¹⁴C] Leucine and [¹³C₆, ¹⁵N]-L-Leucine

  • Compound Description: Both are radiolabeled forms of leucine, an essential amino acid and a known substrate of LAT1. These radiolabeled variants are utilized in transport assays to study and quantify LAT1 activity. [, , , ]
  • Relevance: These compounds are essential tools for investigating the functional activity of LAT1, allowing researchers to quantify the transport activity of LAT1 and assess the inhibitory potency of compounds like JPH203. [, , , ]

Cell-permeable leucine derivative

  • Compound Description: While the specific derivative is not named in the provided abstracts, it refers to a modified form of leucine capable of penetrating cell membranes. This derivative is used to study the impact of increased intracellular leucine levels. []
  • Relevance: This compound helps to delineate the downstream effects of LAT1 inhibition by JPH203. The ability of the leucine derivative to reverse the inhibitory effect of JPH203 on cancer stem cell activity confirms that LAT1-mediated leucine uptake plays a significant role in this process. []
Source and Classification

JPH203 is classified as a small molecule drug with a specific mechanism of action targeting LAT1. It was developed through a series of synthetic modifications to enhance its potency and selectivity against LAT1 compared to other transporters. The compound has been the subject of various studies aimed at understanding its efficacy in inhibiting cancer cell growth and its potential as an anti-cancer agent .

Synthesis Analysis

Methods and Technical Details

The synthesis of JPH203 involves multiple steps, typically starting from commercially available precursors. A detailed synthesis pathway includes:

  1. Starting Materials: The synthesis begins with 3-nitro salicylic acid and methyl tyrosinate.
  2. Protection and Deprotection: Key functional groups are protected during various stages to prevent unwanted reactions.
  3. Conjugation: The final structure is formed by conjugating two main components derived from the initial materials.
  4. Reduction: The nitro group is reduced, and protective groups are removed to yield the final product .

The synthesis process has been optimized to enhance yields and reduce the number of purification steps required.

Molecular Structure Analysis

Structure and Data

JPH203 features a complex structure that includes a chlorinated aromatic ring and an aminopropanoic acid moiety. The structural configuration allows for strong interactions with the LAT1 binding site, which is crucial for its inhibitory activity.

  • Molecular Formula: C23H23ClN2O4
  • Molecular Weight: 472.3 g/mol
  • Structural Characteristics: The presence of halogen substituents on the aromatic ring enhances lipophilicity and binding affinity .
Chemical Reactions Analysis

Reactions and Technical Details

JPH203 undergoes specific chemical reactions that are essential for its activity as an LAT1 inhibitor:

  • Inhibition Mechanism: JPH203 binds to LAT1, preventing the transport of essential amino acids into cancer cells, which can lead to reduced cell proliferation.
  • Cell Viability Assays: Various assays (e.g., MTT assay) have demonstrated that JPH203 effectively reduces cell viability in cancer cell lines by inducing apoptosis and inhibiting cell growth .
Mechanism of Action

Process and Data

The mechanism by which JPH203 exerts its effects involves:

  • LAT1 Inhibition: By selectively inhibiting LAT1, JPH203 disrupts the amino acid supply necessary for cancer cell metabolism.
  • Induction of Apoptosis: Studies have shown that treatment with JPH203 leads to increased expression of pro-apoptotic factors (e.g., Bad, Bax) while decreasing anti-apoptotic factors (e.g., Bcl-2), thus promoting programmed cell death in tumor cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

JPH203 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • LogP Value: JPH203 has a calculated logP value indicating moderate lipophilicity, which is beneficial for membrane permeability .
Applications

Scientific Uses

JPH203 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: It is primarily investigated as a treatment for various cancers, particularly those characterized by high LAT1 expression such as cholangiocarcinoma and prostate cancer .
  • Research Tool: Beyond therapeutic use, it serves as a valuable tool for studying LAT1 function and amino acid transport mechanisms in cellular biology.
Introduction to LAT1 in Cancer Biology

Role of L-Type Amino Acid Transporters in Tumor Metabolism

L-type amino acid transporters (LATs) constitute a critical nutrient acquisition system in mammalian cells, with LAT1 (SLC7A5) emerging as a principal mediator of cancer metabolic reprogramming. Functioning as a sodium-independent exchanger, LAT1 forms a heterodimeric complex with the glycoprotein CD98 (4F2hc/SLC3A2) through a disulfide bond, enabling its localization to the plasma membrane [1] [6]. This transporter exhibits remarkable substrate specificity for large neutral amino acids (LNAAs), including essential amino acids (EAAs) leucine, isoleucine, valine, phenylalanine, tyrosine, tryptophan, methionine, and histidine [3] [6]. The transporter operates through an antiport mechanism, facilitating the influx of EAAs in exchange for intracellular amino acids such as glutamine [2].

Cancer cells exhibit insatiable metabolic demands to support rapid proliferation, biomass accumulation, and energy production. LAT1-mediated amino acid uptake serves dual oncogenic functions: (1) providing building blocks for protein synthesis, and (2) delivering signaling molecules that activate growth pathways. Notably, leucine influx through LAT1 potently activates the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth, proliferation, and protein synthesis [10]. Tryptophan transport supports NAD+ biosynthesis via the kynurenine pathway, fueling energy metabolism and redox balance [10]. The transporter's central positioning in cancer metabolism establishes it as a vulnerable node for therapeutic intervention.

Table 1: Essential Amino Acids Transported by LAT1 and Their Metabolic Roles in Cancer

Amino AcidPrimary Metabolic FunctionsDownstream Pathways
LeucinemTORC1 activation, protein synthesismTOR-S6K, 4EBP1
TryptophanNAD+ synthesis, serotonin precursorNAD+-dependent pathways, immune suppression
PhenylalanineTyrosine precursor, protein synthesisMelanin synthesis, catecholamine synthesis
MethionineMethyl group donor, glutathione synthesisEpigenetic regulation, redox balance
HistidineHistamine precursor, pH bufferingInflammation, angiogenesis

LAT1 Overexpression as a Hallmark of Malignant Proliferation

LAT1 exhibits highly restricted expression in normal tissues, predominantly localizing to the blood-brain barrier (BBB), placenta, and testes [1] [6]. In striking contrast, malignant transformation induces widespread LAT1 overexpression across diverse cancer lineages. Immunohistochemical analyses of clinical specimens reveal significantly elevated LAT1 protein expression in malignancies compared to adjacent benign tissues [3] [7].

The clinical prevalence of LAT1 dysregulation is extensive:

  • 91% of squamous cell lung carcinomas (vs. 29% of adenocarcinomas) [7]
  • 52.6% of pancreatic ductal adenocarcinomas [5]
  • >75% of triple-negative breast cancers (TNBC) [9] [10]
  • 67-91% of gliomas, particularly in infiltrative regions [3]

This overexpression correlates with aggressive phenotypes through multiple mechanisms:

  • Proliferation Linkage: Significant positive correlations exist between LAT1 expression and Ki-67 labeling indices in lung, breast, and pancreatic cancers [2] [7].
  • Metastatic Propensity: Non-small cell lung cancer (NSCLC) patients with mediastinal lymph node metastases exhibit significantly higher LAT1 expression than metastasis-free counterparts [7].
  • Therapeutic Resistance: LAT1 overexpression is enriched in doxorubicin-resistant TNBC cell lines and patient-derived xenografts (PDX) [10].

The prognostic implications are consistently dire across malignancies. In resected stage I-III NSCLC, LAT1-positive patients (51% of cohort) experienced dramatically reduced 5-year survival compared to LAT1-negative counterparts (51.8% vs. 87.8%, p<0.001) [7]. Similarly, pancreatic cancer patients with high LAT1 expression demonstrate significantly shortened survival [5]. The transporter's expression intensity increases with architectural grade in pulmonary adenocarcinoma, with papillary subtypes exhibiting particularly poor outcomes when LAT1-positive (10-year survival: 45.6% vs. 60.8% in LAT1-negative) [8].

Table 2: Prevalence and Prognostic Impact of LAT1 Overexpression in Human Cancers

Cancer TypePrevalence of High LAT1Prognostic AssociationKey Clinical References
Non-Small Cell Lung Cancer51% (163/321)5-year survival: 51.8% vs 87.8% (p<0.001) [7] [8]
Pancreatic Ductal Adenocarcinoma52.6% (51/97)Significantly reduced overall survival [5]
Triple-Negative Breast Cancer>75%Shorter progression-free survival [9] [10]
Biliary Tract Cancer64.1% (71/110)Worse overall outcome [5]
Glioblastoma67-91%Association with tumor grade and MVD [3]

Rationale for LAT1-Targeted Therapies in Oncology

The therapeutic rationale for targeting LAT1 stems from its unique biological properties:

  • Cancer-Specific Expression: Unlike metabolic targets ubiquitously expressed in normal tissues, LAT1 maintains restricted distribution outside malignancies [6]. This differential expression provides a wider therapeutic window compared to conventional chemotherapy.
  • Master Regulatory Position: LAT1 sits upstream of multiple oncogenic pathways, including mTORC1 signaling, NAD+ biosynthesis, and protein translation [10]. Its inhibition simultaneously disrupts multiple cancer hallmarks.
  • Dependency in Oncogene-Driven Cancers: KRAS-mutant pancreatic and colorectal cancers demonstrate particular vulnerability to LAT1 inhibition due to their rewired amino acid metabolism [5].

The molecular dependencies created by LAT1 overexpression are multifaceted:

  • Amino Acid Auxotrophy: Cancer cells exhibit increased essential amino acid demands exceeding biosynthetic capacity, creating dependency on exogenous uptake [2].
  • mTORC1 Hyperactivation: Leucine influx via LAT1 stimulates mTORC1, establishing a feed-forward loop where translation upregulation further increases LAT1 expression [10].
  • Metabolic Flexibility Loss: The transporter's central role in nutrient supply creates a bottleneck—while normal cells utilize redundant transporters, cancer cells become "addicted" to LAT1-mediated uptake [6].

These vulnerabilities provide compelling justification for pharmacological LAT1 inhibition as a precision oncology strategy. The development of JPH203 represents a direct translation of this biological rationale into therapeutic application.

Properties

CAS Number

1037592-40-7

Product Name

JPH203

IUPAC Name

(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid

Molecular Formula

C23H19Cl2N3O4

Molecular Weight

472.3 g/mol

InChI

InChI=1S/C23H19Cl2N3O4/c24-16-6-12(8-18(27)23(29)30)7-17(25)21(16)31-11-14-9-15(26)10-19-20(14)32-22(28-19)13-4-2-1-3-5-13/h1-7,9-10,18H,8,11,26-27H2,(H,29,30)/t18-/m0/s1

InChI Key

XNRZJPQTMQZBCE-SFHVURJKSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N

Solubility

Slightly soluble in DMSO (50mg/mL), not soluble in water. Soluble in 5% hydrochloride

Synonyms

2-amino-3-(4-((5-amino-2-phenylbenzo(d)oxazol-7-yl)methoxy)-3,5-dichlorophenyl)propanoic acid
3-(4-((5-amino-2-phenylbenzo(d)oxazol-7-yl)methoxy)-3,5-dichlorophenyl)-2-aminopropanoic acid
JPH203
KYT 0353
KYT-0353
KYT0353

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)C[C@@H](C(=O)O)N)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.